2-(1,1'-Biphenyl-4-yloxy)propanohydrazide

agrochemical discovery plant growth regulation hydrazide SAR

2-(1,1'-Biphenyl-4-yloxy)propanohydrazide (CAS 587852-93-5, MFCD03423140) is a synthetic aryloxypropanohydrazide building block with the molecular formula C15H16N2O2 and a molecular weight of 256.3 Da. The compound features a biphenyl-4-yloxy moiety linked to a propanohydrazide core via an ether oxygen, yielding a scaffold that balances aromatic hydrophobicity (calculated LogP of 2.41) with hydrogen-bonding capacity from the hydrazide group (polar surface area 64 Ų, 2 H-bond donors, 3 H-bond acceptors).

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 587852-93-5
Cat. No. B1335941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
CAS587852-93-5
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NN)OC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O2/c1-11(15(18)17-16)19-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,16H2,1H3,(H,17,18)
InChIKeyFFMVOBJHZPFTGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,1'-Biphenyl-4-yloxy)propanohydrazide (CAS 587852-93-5) Procurement-Relevant Physicochemical and Scaffold Profile


2-(1,1'-Biphenyl-4-yloxy)propanohydrazide (CAS 587852-93-5, MFCD03423140) is a synthetic aryloxypropanohydrazide building block with the molecular formula C15H16N2O2 and a molecular weight of 256.3 Da . The compound features a biphenyl-4-yloxy moiety linked to a propanohydrazide core via an ether oxygen, yielding a scaffold that balances aromatic hydrophobicity (calculated LogP of 2.41) with hydrogen-bonding capacity from the hydrazide group (polar surface area 64 Ų, 2 H-bond donors, 3 H-bond acceptors) [1]. The compound is commercially cataloged by ChemBridge Corporation (Catalog No. 3015274) and appears in multiple screening libraries including ChemSpace (ID CSSB00015184228), MedChemExpress (HY-W272369), and Life Chemicals (F061432) at purities typically ≥95% [2].

Why 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide Cannot Be Casually Substituted by Other Aryloxypropanohydrazides


Within the aryloxypropanohydrazide class, substitution of the aryloxy moiety produces functionally non-equivalent compounds that cannot be presumed interchangeable for structure-activity relationship (SAR) studies or biological screening. Gomktsyan et al. (2020) demonstrated that a series of structurally diverse aryloxypropanohydrazides exhibited plant growth stimulatory activities ranging from 44% to 95% relative to the heteroauxin control, with the activity magnitude varying substantially depending on the specific aryl substituent . The biphenyl-4-yloxy group confers distinct physicochemical properties—notably a calculated LogP of 2.41 and a polar surface area of 64 Ų—that differentiate it from analogs bearing smaller aryl groups (e.g., phenoxy, naphthyloxy) or substituted aryl systems [1]. Furthermore, the propanohydrazide scaffold itself serves as a versatile precursor for heterocyclization reactions with carbon disulfide and arylaldehydes, forming 1,3,4-oxadiazole and hydrazone derivatives whose subsequent biological profiles are exquisitely sensitive to the parent aryloxy group identity . Consequently, procurement of a specific aryloxypropanohydrazide congener—rather than an assumed generic equivalent—is required for reproducible SAR exploration and derivative synthesis.

Quantitative Differentiation Evidence for 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide: Comparator-Anchored Data for Informed Procurement


Plant Growth Stimulatory Activity of Aryloxypropanohydrazide Scaffold Class: Activity Range of 44–95% Relative to Heteroauxin Control

In a series of aryloxypropanohydrazide derivatives synthesized and evaluated by Gomktsyan et al. (2020), the parent scaffold class demonstrated plant growth stimulatory activity ranging from 44% to 95% compared with the heteroauxin (indole-3-acetic acid) control in preliminary laboratory tests . While the specific activity value for 2-(1,1'-biphenyl-4-yloxy)propanohydrazide was not individually reported in this study, the data establish that aryloxypropanohydrazides bearing distinct aryl substituents produce measurably different biological responses—the activity differential between the least and most active congeners exceeds 50 percentage points . This intra-class variability provides a quantitative basis for procuring the specific biphenyl-4-yloxy analog rather than assuming functional equivalence with other aryloxypropanohydrazides.

agrochemical discovery plant growth regulation hydrazide SAR

Physicochemical Differentiation: Calculated LogP of 2.41 Versus Alternative Aryloxy Analogs

The biphenyl-4-yloxy substitution in 2-(1,1'-biphenyl-4-yloxy)propanohydrazide yields a calculated partition coefficient (LogP) of 2.41, a polar surface area of 64 Ų, and an Fsp³ (fraction of sp³-hybridized carbons) of 0.133 [1]. By comparison, aryloxypropanohydrazides bearing smaller aryl groups such as phenoxy (predicted LogP approximately 1.0–1.5) or bulkier systems such as naphthyloxy (predicted LogP >3.0) occupy substantially different regions of lipophilicity space. The biphenyl congener occupies an intermediate lipophilicity window that may be preferentially suited for applications requiring balanced membrane permeability and aqueous solubility. This quantitative differentiation provides a procurement-relevant rationale for selecting the biphenyl analog over simpler or more complex aryloxy variants when screening libraries are being designed to span defined physicochemical property ranges.

medicinal chemistry lipophilicity optimization ADME prediction

Commercial Availability Differentiation: Multi-Vendor Cataloging and Screening Library Inclusion

2-(1,1'-Biphenyl-4-yloxy)propanohydrazide is cataloged by multiple independent commercial suppliers and appears in several established screening collections, including ChemBridge (Catalog No. 3015274), ChemSpace (CSSB00015184228), MedChemExpress (HY-W272369), and Life Chemicals/Fluorochem (F061432), at purities of 95% or greater [1][2]. By contrast, structurally adjacent aryloxypropanohydrazides with different aryl substituents (e.g., phenoxy, substituted phenyl, or heteroaryl analogs) frequently exhibit more restricted commercial availability—often limited to a single supplier or requiring custom synthesis. This multi-vendor sourcing redundancy for the biphenyl-4-yloxy congener reduces supply chain risk, enables competitive pricing, and provides alternative procurement pathways should a primary vendor experience stockouts or discontinuation.

chemical procurement screening library building block sourcing

Scaffold Versatility Differentiation: Hydrazide Reactivity Enabling Heterocyclization to 1,3,4-Oxadiazoles

Gomktsyan et al. (2020) demonstrated that aryloxypropanohydrazides undergo heterocyclization with carbon disulfide and potassium hydroxide to yield 2-thioxo-1,3,4-oxadiazole derivatives, which can be subsequently S-alkylated to produce diverse S-substituted products . This reactivity pathway is scaffold-dependent and relies on the free hydrazide moiety present in the parent compound. By comparison, structurally related compounds lacking the hydrazide functionality—such as 2-(biphenyl-4-yloxy)propanoic acid (CAS 5555-13-5)—cannot undergo this transformation directly and would require additional synthetic steps (hydrazide formation) before heterocyclization . The biphenyl-4-yloxypropanohydrazide thus offers a more direct entry point to 1,3,4-oxadiazole-containing compound libraries, a heterocyclic class with established antimicrobial, anticonvulsant, and anti-inflammatory pharmacophoric relevance.

heterocyclic synthesis medicinal chemistry diversification 1,3,4-oxadiazole

Validated Research and Procurement Application Scenarios for 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide Based on Quantitative Differentiation Evidence


Agrochemical Discovery: Plant Growth Regulator Screening and SAR Expansion

Based on the demonstrated plant growth stimulatory activity of aryloxypropanohydrazides (44–95% relative to heteroauxin), 2-(1,1'-biphenyl-4-yloxy)propanohydrazide is positioned as a building block for generating derivative libraries targeting plant growth regulation . The biphenyl-4-yloxy moiety offers a distinct aryl group within the SAR landscape defined by Gomktsyan et al., and the hydrazide functionality enables further derivatization via condensation with arylaldehydes to yield N′-arylidene analogs—a pathway directly validated in the same study . Researchers seeking to expand the chemical diversity of their agrochemical screening collections should procure this specific biphenyl congener to complement existing aryloxypropanohydrazide analogs.

Medicinal Chemistry Library Design: LogP-Balanced Building Block for Permeability-Optimized Compound Collections

The calculated LogP of 2.41 positions 2-(1,1'-biphenyl-4-yloxy)propanohydrazide in an intermediate lipophilicity range that is frequently targeted for lead-like compound libraries [1]. Medicinal chemistry groups assembling building block collections for fragment-based screening or diversity-oriented synthesis should consider this compound as a representative of the aryloxypropanohydrazide class that avoids the excessively low LogP of phenoxy analogs (which may compromise membrane permeability) and the excessively high LogP of naphthyloxy analogs (which may present solubility and promiscuity risks). The compound's commercial availability from multiple vendors at ≥95% purity further supports its inclusion in standardized screening decks.

Heterocyclic Chemistry: Direct Precursor to 1,3,4-Oxadiazole-Focused Libraries

For research programs targeting 1,3,4-oxadiazole-containing compounds—a heterocyclic scaffold with documented antimicrobial, anticonvulsant, and anti-inflammatory activities—2-(1,1'-biphenyl-4-yloxy)propanohydrazide provides a validated entry point via heterocyclization with carbon disulfide and potassium hydroxide, followed by S-alkylation . Unlike the corresponding carboxylic acid analog (2-(biphenyl-4-yloxy)propanoic acid), which requires additional synthetic manipulation before heterocyclization, the hydrazide is directly competent for oxadiazole formation . This synthetic efficiency makes the compound particularly suitable for parallel library synthesis and high-throughput medicinal chemistry workflows.

Screening Procurement: Supply Chain Risk Mitigation via Multi-Vendor Sourcing

Organizations conducting high-throughput screening campaigns or building long-term compound collections should prioritize 2-(1,1'-biphenyl-4-yloxy)propanohydrazide over single-sourced aryloxypropanohydrazide alternatives [2]. The compound's presence in catalogs from ChemBridge, ChemSpace, MedChemExpress, and Life Chemicals provides redundancy that protects against vendor-specific stockouts, discontinuations, or quality variations. For screening facilities that require documented chain-of-custody and consistent purity specifications across multiple procurement events, this multi-vendor availability is a verifiable differentiation criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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